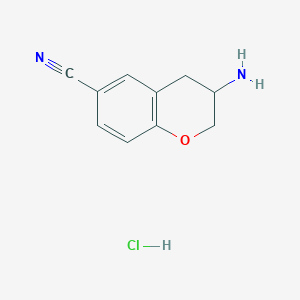
3-Amino-chroman-6-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-chroman-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2O. It is a derivative of chroman, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 3-position and a nitrile group at the 6-position makes this compound particularly interesting for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-chroman-6-carbonitrile hydrochloride typically involves the reaction of chroman derivatives with appropriate reagents to introduce the amino and nitrile groups. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the chroman ring is replaced by an amino group. The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-chroman-6-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro-chroman derivatives, while reduction of the nitrile group may produce amino-chroman derivatives .
Applications De Recherche Scientifique
3-Amino-chroman-6-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-chroman-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity to various biological molecules. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-chroman-6-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
3-Amino-chroman-6-methyl: Similar structure but with a methyl group instead of a nitrile group.
3-Amino-chroman-6-hydroxyl: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-Amino-chroman-6-carbonitrile hydrochloride is unique due to the presence of both amino and nitrile groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11ClN2O |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
3-amino-3,4-dihydro-2H-chromene-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10;/h1-3,9H,4,6,12H2;1H |
Clé InChI |
ORLRUIIPGJJYBY-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=C1C=C(C=C2)C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


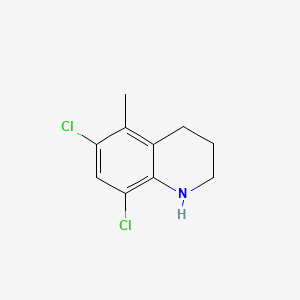

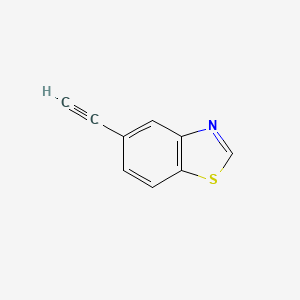
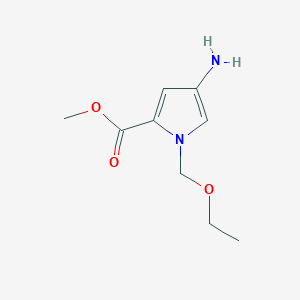
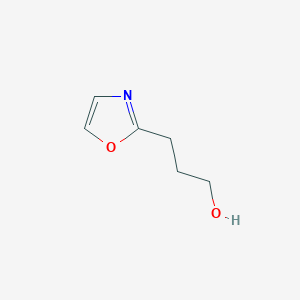
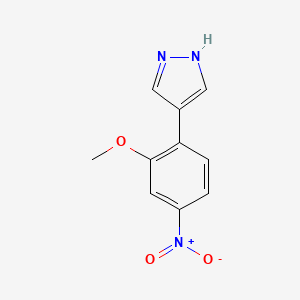
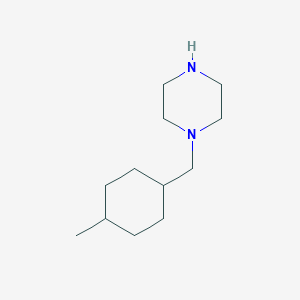
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)


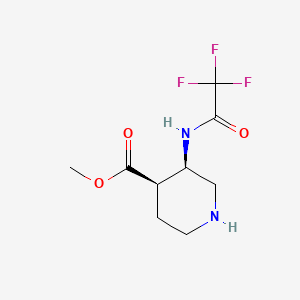
![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)

![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
